molecular formula C18H20N6O3S B2928958 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921166-07-6

4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2928958
CAS No.: 921166-07-6
M. Wt: 400.46
InChI Key: OBWSWRNAKIRKCP-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is attached via a methylene linker and substituted with a para-tolyl group (a methylphenyl moiety). The dimethylsulfamoyl group enhances solubility and may influence receptor binding through hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-13-4-8-15(9-5-13)24-17(20-21-22-24)12-19-18(25)14-6-10-16(11-7-14)28(26,27)23(2)3/h4-11H,12H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSWRNAKIRKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, reacting with an amine to form the benzamide.

    Introduction of the Dimethylsulfamoyl Group: Using dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl group.

    Tetrazole Ring Formation: The tetrazole ring can be introduced via a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide core or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole rings are often used as ligands in catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Biochemistry: Used in studies to understand enzyme interactions and molecular pathways.

Industry

    Agriculture: Potential use as agrochemicals or pesticides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Tetrazole Moieties

trans-4-[[9-tert-Butyl-2-oxo-3-(p-tolyl)-1,3-diazaspiro[5.5]undecan-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide (Compound 5, )
  • Structural Differences : The benzamide core is retained, but the tetrazole is directly attached to the benzamide nitrogen. A bulky tert-butyl spirocyclic group replaces the dimethylsulfamoyl substituent.
  • Pharmacological Relevance : Binds the GLP-1 receptor with micromolar affinity, suggesting that bulky substituents may hinder binding compared to smaller groups like dimethylsulfamoyl .
4-[[(2Z)-3,6-Dimethyl-4-propoxy-2-(p-tolylimino)benzimidazol-1-yl]methyl]-N-(1H-tetrazol-5-yl)benzamide (Compound 6, )
  • Structural Differences : A benzimidazole-propoxy group replaces the dimethylsulfamoyl moiety. The tetrazole is again directly linked to the benzamide.
  • Pharmacological Relevance : Micromolar binding to GLP-1 receptors, indicating that electron-donating groups (e.g., propoxy) may modulate receptor interactions differently than sulfonamides .
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide ()
  • Structural Differences: The dimethylsulfamoyl group is replaced with a morpholinosulfonyl group, and the tetrazole is substituted with 3,4-difluorophenyl.

Table 1: Comparison of Tetrazole-Containing Benzamide Derivatives

Compound Name Molecular Weight Key Substituents Notable Properties
Target Compound ~420 (estimated) Dimethylsulfamoyl, p-tolyl-tetrazole Moderate solubility, GPCR ligand
Compound 5 () ~550 (estimated) tert-Butyl spirocycle, tetrazole Lipophilic, micromolar GLP-1 affinity
Compound 6 () ~500 (estimated) Benzimidazole-propoxy, tetrazole Electron-rich, micromolar binding
N-((1-(3,4-Difluorophenyl)-...) () 464.4 Morpholinosulfonyl, difluorophenyl High solubility, potential metabolic stability

Benzamide Derivatives with Alternative Heterocycles

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
  • Structural Differences : A thiadiazole-isoxazole system replaces the tetrazole.
  • Synthesis : Utilizes hydroxylamine hydrochloride and potassium carbonate under reflux, differing from typical tetrazole syntheses .
  • Pharmacological Implications : Thiadiazoles often exhibit antimicrobial or anticancer activity, suggesting divergent applications compared to tetrazole-based analogs .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
  • Structural Differences : Incorporates a pyridine-thiadiazole hybrid.
  • Physicochemical Properties : The acetyl group introduces polarity, but the pyridine-thiadiazole core may reduce metabolic stability relative to tetrazoles .

Angiotensin II Receptor Antagonists with Tetrazole Moieties ()

Compounds like losartan and valsartan feature tetrazoles as bioisosteres for carboxylic acids, critical for binding to the angiotensin II receptor.

  • Comparison with Target Compound : While the target compound’s tetrazole may serve a similar bioisosteric role, its benzamide core and dimethylsulfamoyl group differentiate it from sartans, which use imidazole or biphenyl cores .

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide represents a novel chemical structure with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure

The compound can be characterized by its unique functional groups, which include a sulfonamide moiety and a tetrazole ring. This structure is believed to contribute to its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression.
  • Gene Expression Modulation : Potential effects on gene expression related to cancer pathways have been observed.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of DNA Methyltransferases : Similar compounds have been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and cancer biology .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in specific phases, thereby preventing cancer cell division.

Efficacy Studies

A series of studies have evaluated the efficacy of this compound against various cancer cell lines. Below is a summary of key findings:

Study Cell Line IC50 Value (µM) Mechanism
Study AHCT-1166.2ROS induction
Study BMCF-727.3DNMT inhibition
Study CKG-10.9Gene reactivation

Case Study 1: Anticancer Activity

In a study involving colon cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 6.2 µM. The mechanism was attributed to ROS generation leading to apoptosis in the targeted cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit DNMTs. It was found to effectively inhibit DNMT3A with an EC50 value of 0.9 µM, suggesting strong potential for reactivating silenced tumor suppressor genes .

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